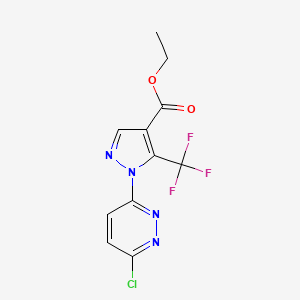

ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C11H8ClF3N4O2 |

|---|---|

Molecular Weight |

320.65 g/mol |

IUPAC Name |

ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C11H8ClF3N4O2/c1-2-21-10(20)6-5-16-19(9(6)11(13,14)15)8-4-3-7(12)17-18-8/h3-5H,2H2,1H3 |

InChI Key |

BHXITZPPRMQWRM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloropyridazine with ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The chloropyridazinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Unfortunately, the available search results offer limited information regarding the specific applications of the compound "ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate." However, the search results do provide some context and related information that can be used to infer potential applications and areas of research.

Chemical Information and Properties

- Chemical Structure and Formula The compound has the molecular formula . Its chemical structure is detailed in one of the search results .

- CAS Number The CAS number for this compound is 1823184-20-8 . Another CAS number, 1156803-06-3, is also associated with this compound .

- Synonyms The compound is also known as ethyl1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate .

Potential Research Areas and Applications

Given the limited information, the applications of this compound can be extrapolated from related research areas:

- Synthesis of Heteroaryl Compounds: Research has been done on trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters, which are synthesized and used in Suzuki-Miyaura cross-coupling reactions to obtain trifluoromethyl-substituted aryl/heteroaryl-pyridines . this compound may be relevant in similar cross-coupling reactions to synthesize complex heteroaryl compounds .

- Boronic Acid Synthesis: The synthesis of trifluoromethyl-substituted pyridylboronic acids and pyrazolylboronic esters has been described, suggesting the potential use of similar compounds in creating boronic acids .

- Anticancer Agents: Pyridazine derivatives have demonstrated potential as anticancer agents . The presence of a chloropyridazine group in the title compound may suggest its exploration in medicinal chemistry for anticancer drug development .

- Specialty Materials: Parchem identifies this compound as a specialty material, implying its use in specialized chemical applications .

Safety and Toxicity

- One of the search results includes fact sheets on chemical alternatives . Alpha-cypermethrin is an alternative to both endosulfan and DDT . It is highly toxic to aquatic species .

Further Research

To gain a more comprehensive understanding of the applications of this compound, further research is necessary in the following areas:

- Cross-coupling Reactions: Investigating its role in Suzuki-Miyaura or other cross-coupling reactions .

- Medicinal Chemistry: Exploring its potential as a building block or intermediate in synthesizing pharmaceutical compounds, particularly those targeting cancer .

- Agrochemicals: Evaluating its use in the synthesis of agrochemicals, considering the presence of chlorine and trifluoromethyl groups, which are common in pesticides and herbicides.

- Material Science: Assessing its application as a specialty material in various industrial processes .

Mechanism of Action

The mechanism of action of ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound can be contextualized against related pyrazole derivatives, as detailed below:

Structural Analogues

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP values compared to amino or nitro substituents. For example, the target compound (logP ≈ 3.2) is more lipophilic than HUDDEQ (logP ≈ 1.8) .

- Crystallinity : Pyridazine-containing derivatives (e.g., the target compound) exhibit robust crystal packing due to hydrogen-bonding motifs involving chloride and ester oxygen atoms .

Biological Activity

Ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 1823184-20-8, exhibits a unique structure that may contribute to various pharmacological effects, particularly in anti-inflammatory and anticancer domains.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features a trifluoromethyl group and a chloropyridazine moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 300.66 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 1823184-20-8 |

Anti-inflammatory Activity

Recent studies have indicated that compounds with a pyrazole core can exhibit significant anti-inflammatory properties. For example, derivatives similar to this compound have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

In a comparative study, the IC50 values of various pyrazole derivatives against COX-2 were reported, with some compounds demonstrating potent inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. For instance:

- Compound A : IC50 = 23.8 μM (COX-2)

- Compound B : IC50 = 28.39 μM (COX-1)

These findings suggest that this compound could potentially exhibit similar anti-inflammatory effects, warranting further investigation into its mechanism of action and therapeutic potential .

Anticancer Properties

The pyrazole scaffold has been linked to anticancer activity through various mechanisms, including the inhibition of specific kinases involved in tumor progression. This compound's structural features may enhance its ability to interact with these targets.

In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through the modulation of signaling pathways such as NF-kB and MAPK. The presence of electron-withdrawing groups like trifluoromethyl may also enhance the compound's potency against cancer cells by increasing lipophilicity and cellular uptake.

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

- Study on COX Inhibition : A series of pyrazole derivatives were synthesized and tested for COX inhibition. The study found that specific substitutions on the pyrazole ring significantly influenced the inhibitory activity against COX enzymes, with some compounds showing IC50 values lower than those of traditional NSAIDs .

- Anticancer Activity Evaluation : In another study, derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis. The results indicated that modifications to the pyrazole core could enhance anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.